Cas no 2171628-50-3 (10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane)

10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane structure
2171628-50-3 structure
商品名:10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane
CAS番号:2171628-50-3
MF:C12H20N4O2
メガワット:252.312802314758
CID:6046517
PubChem ID:165599144

10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • 10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane
    • EN300-1641670
    • 2171628-50-3
    • 10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
    • インチ: 1S/C12H20N4O2/c1-9(2)16-10(7-14-15-16)11-12(3-5-17-8-12)18-6-4-13-11/h7,9,11,13H,3-6,8H2,1-2H3
    • InChIKey: XWJWUQLFVDCUOG-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2=CN=NN2C(C)C)C21COCC2

計算された属性

  • せいみつぶんしりょう: 252.15862589g/mol
  • どういたいしつりょう: 252.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1641670-1.0g
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
1g
$928.0 2023-06-04
Enamine
EN300-1641670-5.0g
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
5g
$2692.0 2023-06-04
Enamine
EN300-1641670-0.25g
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
0.25g
$855.0 2023-06-04
Enamine
EN300-1641670-500mg
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
500mg
$891.0 2023-09-22
Enamine
EN300-1641670-1000mg
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
1000mg
$928.0 2023-09-22
Enamine
EN300-1641670-10000mg
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
10000mg
$3992.0 2023-09-22
Enamine
EN300-1641670-10.0g
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
10g
$3992.0 2023-06-04
Enamine
EN300-1641670-50mg
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
50mg
$780.0 2023-09-22
Enamine
EN300-1641670-100mg
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
100mg
$817.0 2023-09-22
Enamine
EN300-1641670-250mg
10-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]-2,6-dioxa-9-azaspiro[4.5]decane
2171628-50-3
250mg
$855.0 2023-09-22

10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane 関連文献

10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decaneに関する追加情報

Professional Introduction to Compound with CAS No. 2171628-50-3 and Product Name: 10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane

Compound with the CAS number 2171628-50-3 and the product name 10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic spirocyclic molecules that have garnered considerable attention due to their unique structural and functional properties. The molecular architecture of this compound incorporates a triazole ring, an azaspiro structure, and an alkoxy group, which collectively contribute to its distinct chemical behavior and potential biological activities.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The presence of the triazol moiety in the molecule is particularly noteworthy, as triazoles are known for their stability and versatility in forming hydrogen bonds, making them valuable in drug design. The spirocyclic structure, characterized by the fusion of two rings through a single carbon atom, introduces rigidity to the molecule, which can be advantageous in terms of binding affinity to biological targets.

Recent studies have highlighted the potential of spirocyclic compounds in medicinal chemistry due to their ability to exhibit conformational flexibility while maintaining structural integrity. This balance is crucial for developing molecules that can effectively interact with biological systems without undergoing unwanted degradation. The 10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane compound is no exception and has been explored for its potential applications in various therapeutic areas.

In particular, the triazol ring in this compound has been investigated for its role in modulating enzyme activity and receptor binding. Triazoles are known to exhibit inhibitory effects on several enzymes by competing with natural substrates or by stabilizing enzyme-inhibitor complexes. This property makes them attractive candidates for the development of drugs targeting enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders.

The spirocyclic core of the molecule also contributes to its pharmacological profile by influencing solubility, metabolic stability, and distribution within biological systems. Spirocyclic compounds often exhibit lower lipophilicity compared to acyclic analogs, which can enhance their oral bioavailability and reduce systemic toxicity. Additionally, the presence of an alkoxy group provides further functional diversity, allowing for modifications that can fine-tune pharmacokinetic properties.

Current research in this area has focused on leveraging computational methods to predict the biological activity of such complex molecules. Advanced computational techniques, including molecular docking and quantum mechanical calculations, have been employed to understand how these compounds interact with target proteins at the atomic level. These studies have provided valuable insights into the structural requirements for effective binding and have guided the design of novel derivatives with enhanced potency.

The 10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane compound has been subjected to preliminary pharmacological screening to assess its potential therapeutic applications. Early results suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological disorders. The combination of structural features such as the triazole ring and spirocyclic core makes this compound a promising candidate for further investigation in drug discovery pipelines.

Moreover, the synthesis strategies developed for this compound offer a template for producing other related molecules with diverse functional groups. This flexibility is crucial for exploring new chemical spaces and identifying novel pharmacophores that could lead to breakthroughs in therapeutic interventions. The ability to modify specific parts of the molecule while maintaining overall structural integrity allows researchers to systematically optimize properties such as potency, selectivity, and pharmacokinetics.

The development of new methodologies for synthesizing complex heterocyclic compounds like 10-1-(propan-2-y l)-1H -1 , 2 , 3 -triazol -5 - yl - 2 , 6 -dioxa -9 - azaspiro4 .5decane is an ongoing effort within the chemical community. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable synthetic routes, reducing waste and energy consumption without compromising yield or purity. These innovations are essential for scaling up production and making high-value compounds more accessible for research purposes.

In conclusion,10 - 1 -( propan - 2 - yl ) - 1 H - 1 , 2 , 3 - tri azol - 5 - yl - 2 , 6 - dioxa -9 - azaspiro4 .5decane represents a significant contribution to the field of medicinal chemistry. Its unique structural features offer multiple opportunities for designing molecules with tailored biological activities. Continued research into its pharmacological properties will likely uncover new therapeutic applications and refine synthetic strategies for related compounds.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.